
GSK 4027
概要
説明
GSK4027は、p300/CREB結合タンパク質関連因子(PCAF/KAT2B)および一般制御非抑制性5(GCN5/KAT2A)ブロモドメイン用に特別に設計されたケミカルプローブです。 これらのマルチドメインタンパク質は、レトロウイルス感染、炎症経路、および癌の発症など、さまざまな生物学的プロセスに関与しています 。 GSK4027は、PCAF/GCN5ブロモドメインに対する高い効力、高い溶解性、細胞内標的への結合、および他のブロモドメインファミリーに対する有意な選択性を提供するために、弱効力で非選択的なピリダジノンヒットから最適化されました .
2. 製法
GSK4027の合成には、ピリダジノン骨格の最適化が含まれます。合成ルートには、次の手順が含まれます。
ピリダジノンコアの形成: これは、適切な出発物質を特定の条件下で反応させてピリダジノン環を形成することを含みます。
臭素化: ピリダジノン環の特定の位置に臭素原子を導入します。
GSK4027の工業的生産方法は広く文書化されていませんが、通常、高い収率と純度を確保するために、最適化された反応条件を使用して大規模な合成を行います。
科学的研究の応用
Cancer Research
GSK 4027 has been studied extensively for its potential applications in cancer therapy. It exhibits high selectivity and potency against PCAF and GCN5 bromodomains, with an IC50 value of approximately 40 nM in competitive binding assays. Notably, it demonstrates over 18,000-fold selectivity against the BET family of bromodomains, which is significant given the role of BET proteins in oncogenic processes .
Case Study: Impact on MYC Regulation
Research indicates that this compound can augment MYC functions in embryonic stem cells by promoting the upregulation of cell-cycle genes. This suggests that targeting GCN5 with this compound may have implications for regulating stem cell self-renewal and differentiation processes .
Viral Infections
The compound's role extends to viral replication pathways, particularly concerning retroviral infections. By inhibiting PCAF/GCN5, this compound may interfere with the transcriptional machinery utilized by viruses, thereby potentially limiting their replication and spread within host cells .
Epigenetic Modulation
This compound is also being explored for its ability to modulate epigenetic landscapes through its action on histone acetylation. By inhibiting PCAF and GCN5, it alters histone acetylation patterns, which can lead to changes in gene expression profiles relevant to inflammatory responses and cancer progression .
Data Table: Potency and Selectivity
The following table summarizes key data regarding the potency and selectivity of this compound across various targets:
Target | IC50 (nM) | Selectivity Over BET Family | Notes |
---|---|---|---|
PCAF Bromodomain | 40 | ≥18,000 | High potency as a chemical probe |
GCN5 Bromodomain | 40 | ≥18,000 | Significant selectivity in cellular assays |
BRPF3 | 100 | - | Off-target binding at higher concentrations |
BRD1 | 110 | - | Minimal interaction noted |
FALZ | 130 | - | Non-selective interactions |
作用機序
GSK4027は、PCAFとGCN5のブロモドメインに結合することでその効果を発揮します。この結合は、これらのブロモドメインとその標的タンパク質との相互作用を阻害し、それによってさまざまな生物学的プロセスを調節します。 GSK4027の分子標的は、PCAFとGCN5のブロモドメインを含み、関与する経路は、レトロウイルス感染、炎症、および癌の発症に関連しています .
6. 類似の化合物との比較
GSK4027は、PCAF/GCN5ブロモドメインに対する高い効力と選択性で独自です。同様の化合物には次のものがあります。
GSK4027は、その高い溶解性、細胞内標的への結合、および他のブロモドメインファミリーに対する有意な選択性により際立っています .
準備方法
The synthesis of GSK4027 involves the optimization of a pyridazinone scaffold. The synthetic route includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.
Bromination: Introduction of a bromine atom at a specific position on the pyridazinone ring.
Substitution reactions: Introduction of various substituents to enhance the potency and selectivity of the compound.
Industrial production methods for GSK4027 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
GSK4027は、次のようないくつかのタイプの化学反応を受けます。
酸化: 特定の条件下で、化合物を酸化してさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
GSK4027には、次のようないくつかの科学研究への応用があります。
化学: PCAF/GCN5ブロモドメインとその他の分子との相互作用を研究するためのケミカルプローブとして使用されます。
生物学: レトロウイルス感染、炎症経路、および癌の発症における役割について調査されています。
医学: PCAF/GCN5ブロモドメインの調節不全に関連する疾患の治療における潜在的な治療応用。
類似化合物との比較
GSK4027 is unique in its high potency and selectivity for the PCAF/GCN5 bromodomain. Similar compounds include:
TP-238: A chemical probe for the CECR2/BPTF bromodomain, with different selectivity and potency profiles.
GSK4027 stands out due to its high solubility, cellular target engagement, and significant selectivity over other bromodomain families .
生物活性
GSK 4027 is a selective chemical probe designed to inhibit the bromodomains of the PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are implicated in various biological processes, including transcription regulation, inflammation, and cancer development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound acts primarily as an inhibitor of the bromodomains of PCAF and GCN5, which are part of the larger bromodomain and extraterminal (BET) family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation.
- Binding Affinity : this compound has demonstrated a high binding affinity for the PCAF/GCN5 bromodomains with a dissociation constant () in the low micromolar range. Specifically, it has shown a of approximately 1.5 μM against BPTF (Bromodomain PHD Finger Transcription Factor) in competitive inhibition assays .
- Selectivity : The compound exhibits significant selectivity over other bromodomain-containing proteins. It has been reported to have at least an 18,000-fold selectivity over the BET family and a 70-fold selectivity over broader bromodomain groups .
Potency and Efficacy
This compound was optimized from a less potent precursor to achieve its current efficacy profile. The following table summarizes its potency compared to other compounds in similar studies:
Compound | BPTF AlphaScreen IC50 (μM) | Lipophilic Efficiency (LE) |
---|---|---|
This compound | 1.5 ± 0.2 | 0.35 |
Compound 1 | 10 ± 2 | 0.45 |
Compound 2 | 31 | 0.41 |
Compound 3 | 19 | 0.38 |
Compound 4 | 8.7 | 0.49 |
Compound 5 | 7.7 | 0.41 |
The data indicates that this compound is one of the most potent inhibitors among those tested, suggesting its potential for further development as a therapeutic agent targeting diseases associated with aberrant bromodomain function .
Case Studies and Research Findings
Several studies have highlighted the biological implications of inhibiting PCAF and GCN5 using this compound:
- Cancer Research : In models of cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis in cells reliant on PCAF/GCN5 for growth regulation. This suggests potential utility in treating cancers where these bromodomains play a critical role .
- Inflammation Pathways : Research indicates that this compound can modulate inflammatory responses by disrupting the transcriptional activity of pro-inflammatory genes regulated by PCAF/GCN5 . This could have implications for diseases characterized by chronic inflammation.
- Viral Replication : Initial studies suggest that this compound may also affect viral replication processes, particularly in retroviruses, by targeting host factors involved in viral transcription . This opens avenues for exploring its use in antiviral therapies.
特性
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。